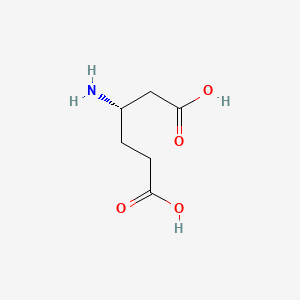

(3S)-3-aminohexanedioic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCFXXGZPWJQP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32908-48-8 | |

| Record name | L-beta-Homoglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-.BETA.-HOMOGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z284EY3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Definition and Stereochemical Significance of 3s 3 Aminohexanedioic Acid

(3S)-3-Aminohexanedioic acid is chemically defined as an amino dicarboxylic acid. chemicalbook.comnih.gov Its structure is derived from adipic acid, a six-carbon di-acid, where one of the hydrogen atoms at the third carbon position (C3) is substituted by an amino group (-NH2). nih.gov This places the amino group on the beta-carbon relative to one carboxyl group and on the gamma-carbon relative to the other, classifying it as both a beta- and gamma-amino acid. nih.gov

The stereochemical significance of the compound is denoted by the "(3S)" prefix. The carbon atom at the third position is a chiral center, meaning it is attached to four different substituent groups. This chirality results in the existence of two non-superimposable mirror images, or enantiomers: this compound and (3R)-3-aminohexanedioic acid. The "(3S)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. This precise three-dimensional arrangement is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. The compound is often studied and sold as a single enantiomer, or as a racemic mixture containing equal amounts of both the (S) and (R) forms, referred to as (±)-3-Aminoadipic acid or DL-3-Aminoadipic acid. cymitquimica.comcas.org

Table 1: Chemical Properties of 3-Aminohexanedioic Acid Isomers

| Property | This compound | (±)-3-Aminohexanedioic acid |

|---|---|---|

| Synonyms | (S)-3-Aminohexanedioic acid, H-β-HoGlu-OH | β-Aminoadipic acid, DL-3-Aminoadipic acid |

| Molecular Formula | C₆H₁₁NO₄ cas.org | C₆H₁₁NO₄ cymitquimica.comcas.org |

| Molecular Weight | 161.16 g/mol cas.org | 161.16 g/mol cymitquimica.comcas.org |

| CAS Number | 32908-48-8 ambeed.com | 5427-96-3 chemicalbook.comcas.org |

| Appearance | Colorless or white crystalline solid cymitquimica.com | Colorless or white crystalline solid cymitquimica.com |

Note: Data for appearance is often reported for the racemic mixture.

Historical Context of Amino Acid Research Relevant to β Aminoadipic Acid Isomers

The field of amino acid research has historically focused on the 20 common proteinogenic α-amino acids that are the fundamental building blocks of proteins. units.it However, scientific inquiry has long recognized the existence and importance of other amino acid structures. An isomer of β-aminoadipic acid, α-aminoadipic acid (2-aminohexanedioic acid), has been known for decades as a key intermediate in the metabolism of the essential amino acid lysine (B10760008) in plants and microorganisms. nih.govnih.gov This α-isomer also attracted early interest in neuroscience for its activity as a selective antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. nih.govapexbt.com

The study of β-amino acids, including β-aminoadipic acid, gained a different kind of attention with the analysis of carbonaceous chondrites. The discovery of a wide variety of amino acids in meteorites, including β-aminoadipic acid, suggested that multiple formation mechanisms, likely abiotic, exist in nature. nasa.gov This contrasted with the Strecker synthesis, a well-known pathway for producing α-amino acids. nasa.gov This finding broadened the scope of amino acid research beyond terrestrial biology. In parallel, early chemical synthesis efforts in the mid-20th century laid the groundwork for preparing various amino acid derivatives, contributing to the available toolkit for chemists to explore these non-standard structures. cas.org

Current Research Landscape and Academic Importance of Chiral β Amino Acids

Chemical Synthesis Methodologies for Chiral Hexanedioic Acid Derivatives

The synthesis of enantiomerically pure (3S)-3-aminohexanedioic acid presents a significant challenge due to the presence of a stereocenter at the β-position. Various strategies have been developed to address this, often employing well-established reactions in asymmetric synthesis.

Derivation from L-Glutamic Acid Precursors

L-glutamic acid serves as a readily available and inexpensive chiral starting material for the synthesis of this compound. The primary strategy involves a one-carbon homologation of the side-chain carboxylic acid. The Arndt-Eistert reaction is a classic method for such transformations. wikipedia.org This process typically begins with the protection of the amino and α-carboxylic acid functionalities of L-glutamic acid. The side-chain γ-carboxylic acid is then activated, commonly as an acid chloride, and reacted with diazomethane (B1218177) to form a diazoketone. wikipedia.orgorganic-chemistry.org Subsequent Wolff rearrangement of the diazoketone, often catalyzed by silver(I) salts, generates a ketene (B1206846) intermediate. organic-chemistry.org This ketene can be trapped with water to yield the desired β-homoglutamic acid, this compound, after deprotection. organic-chemistry.org A modified Arndt-Eistert synthesis has been noted as a viable route for extending the side chain of glutamic acid derivatives. researchgate.net

Recent advancements have focused on making this process more efficient and scalable. For instance, a direct and general procedure for the homologation of unmodified carboxylic acids has been developed, which could be applied to protected glutamic acid. acs.org This method demonstrated the successful homologation of a protected glutamic acid to its lateral chain C1 homologue in high yield without the need for chromatographic purification. acs.org

Approaches Utilizing Weinreb Amide Intermediates

The Weinreb amide has emerged as a versatile intermediate in organic synthesis, particularly for the controlled formation of carbon-carbon bonds to create ketones. chemrxiv.orghilarispublisher.com In the context of synthesizing chiral hexanedioic acid derivatives, a Weinreb amide intermediate allows for the precise introduction of a two-carbon fragment to an amino acid precursor.

A scalable and efficient synthesis can be envisioned starting from a protected α-amino acid. This precursor can be converted to an enone-derived α-amino acid through a Weinreb amide intermediate in a regioselective manner. mpg.de For example, a protected amino acid can be converted to its corresponding Weinreb amide, which then reacts with an appropriate organometallic reagent, such as a vinyl Grignard reagent, to furnish an α,β-unsaturated ketone. This enone becomes a key substrate for subsequent stereoselective transformations. The stability of the Weinreb amide prevents over-addition of the organometallic reagent, a common side reaction with other acyl compounds. hilarispublisher.com This strategy has been successfully employed in the synthesis of meso- and l,l-diaminopimelic acids, demonstrating its applicability to the synthesis of complex amino acid derivatives. mpg.de

| Reagent/Step | Description | Purpose |

| N,O-dimethylhydroxylamine | Reacts with an activated carboxylic acid | Forms the stable Weinreb amide intermediate chemrxiv.orghilarispublisher.com |

| Organometallic Reagent (e.g., Vinyl Grignard) | Adds to the Weinreb amide | Forms a ketone (enone) without over-addition mpg.de |

Stereocontrolled Reduction Strategies (e.g., L-Selectride)

Once a chiral α,β-unsaturated ketone (enone) intermediate is synthesized, the next critical step is the stereocontrolled reduction of the ketone to establish the desired stereocenter of the hydroxyl group, which can later be converted to the amino group. L-Selectride (lithium tri-sec-butylborohydride) is a bulky and stereoselective reducing agent commonly used for this purpose. pageplace.de

| Reducing Agent | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| L-Selectride | Enone-derived α-amino acid | 8:1 | mpg.de |

| L-Selectride | Chiral α,β-unsaturated imide | 95:5 | kisti.re.kr |

Application of Overman Rearrangement in Chiral Amino Acid Synthesis

The Overman rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement used to convert allylic alcohols into allylic amines with excellent stereocontrol. acs.org This reaction is instrumental in installing the second amino group in the synthesis of amino dicarboxylic acids. mpg.de The rearrangement proceeds through an allylic trichloroacetimidate (B1259523) intermediate, which is formed by the reaction of the allylic alcohol with trichloroacetonitrile, typically in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mpg.de

The subsequent thermal rearrangement of the trichloroacetimidate proceeds with a high degree of stereochemical fidelity, transferring the chirality from the alcohol carbon to the newly formed amine carbon. researchgate.netacs.org In the synthesis of diaminopimelic acid analogues, the allylic alcohol obtained from the L-Selectride reduction was subjected to the Overman rearrangement. The resulting allylic trichloroacetamide (B1219227) was obtained in good yield as a single diastereomer, demonstrating the effectiveness of this method for the stereocontrolled introduction of a nitrogen functionality. mpg.de

Hydrogenation-Based Routes with Catalytic Systems (e.g., Pd/C)

Catalytic hydrogenation is a fundamental reaction in organic synthesis used for the reduction of various functional groups, including alkenes and alkynes. In the synthesis of this compound, hydrogenation serves to reduce the carbon-carbon double bond of the allylic amine intermediate to furnish the saturated carbon backbone. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this transformation.

In a synthetic route modeled after the diaminopimelic acid synthesis, a concurrent hydrogenation can be employed to reduce both the alkene and the trichloroacetamide group. mpg.de The reaction is typically carried out under a hydrogen atmosphere in the presence of a Pd/C catalyst. This step efficiently converts the unsaturated intermediate into the fully saturated N-acetyl derivative, which can then be carried forward to the final product. The choice of catalyst and reaction conditions can be crucial for achieving high yields and avoiding side reactions. The use of Pd/C is advantageous as it is easily removed by filtration.

| Catalyst | Substrate | Transformation | Reference |

| Pd/C | Allylic trichloroacetamide | Reduction of alkene and trichloroacetamide | mpg.de |

| Pd/C | Alkenes, Alkynes | C-C pi bond reduction | |

| Pd/C | Nitro groups | Reduction to amines |

Wolff Rearrangement for β-Homoamino Acid Esters

The Wolff rearrangement is the key step in the Arndt-Eistert homologation, a widely used method for the synthesis of β-amino acids from their α-amino acid counterparts. organic-chemistry.org The rearrangement involves the conversion of an α-diazoketone into a ketene, which can then be trapped by various nucleophiles. wikipedia.org When an alcohol is used as the nucleophile, the corresponding β-homoamino acid ester is formed directly. organic-chemistry.org

This method offers a straightforward route to various esters of N-protected β-homoamino acids. The process starts with an N-protected α-amino acid, which is converted to its α-diazoketone. The Wolff rearrangement can be induced thermally, photochemically, or, most commonly, through silver(I) catalysis (e.g., silver benzoate (B1203000) or silver acetate). wikipedia.org The reaction proceeds with complete retention of configuration at the chiral center. wikipedia.org This methodology is highly versatile, allowing for the synthesis of methyl, ethyl, t-butyl, and benzyl (B1604629) esters of β-homoamino acids in good yields and purity. organic-chemistry.org

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit remarkable stereo-, regio-, and enantioselectivity. nih.govnii.ac.jp

Enzymatic desymmetrization is a strategy where an enzyme selectively transforms one of two identical functional groups in a prochiral or meso substrate, resulting in a chiral product. core.ac.uk This technique is particularly effective for creating chiral building blocks from symmetric precursors like diols, diesters, or epoxides. nii.ac.jpcore.ac.uk

Lipases and esterases are commonly employed for the desymmetrization of meso-diesters through selective monohydrolysis or for the mono-acylation of meso-diols, yielding optically active hemiesters or monoacetates. core.ac.uknih.gov For example, pig liver esterase (PLE) has been used for the asymmetric desymmetrization of a meso-dicarboxylic diester to produce a chiral hemiester with 91% enantiomeric excess, a key step in the synthesis of d-Biotin. core.ac.uk Similarly, lipases such as Lipase AK and Lipase PS-30 have been successfully used to desymmetrize meso-diols with vinyl acetate (B1210297) as the acylating agent, achieving high enantiomeric excess in the resulting monoacetates. core.ac.uk These chiral intermediates can then be converted into more complex target molecules.

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitrile groups to carboxylic acids and ammonia (B1221849). researchgate.net They have garnered significant attention for their ability to perform highly regio- and enantioselective transformations, which are often difficult to achieve through chemical hydrolysis. researchgate.net A key application is the desymmetrization of 3-substituted glutaronitriles (dinitriles) to produce optically active 3-substituted 4-cyanobutanoic acids. researchgate.net These products are valuable precursors for chiral β-substituted γ-amino acids, a class that includes important pharmaceutical compounds like Pregabalin and Baclofen. researchgate.net

Studies on various nitrilases have shown a strong enantiopreference for specific isomers. For instance, nitrilases have been used to prepare five- and six-membered carbocyclic γ-amino acids with high enantiomeric purity from γ-amino nitriles, showing a strong preference for cis-isomers (up to 99% ee). acs.orgacs.orgnih.gov A nitrilase from Arabidopsis thaliana (AtNIT1) was reported to catalyze the kinetic resolution of racemic isobutylsuccinonitrile, yielding (3S)-3-cyano-5-methyl hexanoic acid with 98% ee, an intermediate for Pregabalin. researchgate.net

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Nitrilase from A. thaliana (AtNIT1) | Racemic isobutylsuccinonitrile | (3S)-3-cyano-5-methyl hexanoic acid | 45% | 98% | researchgate.net |

| Nitrilase from S. sp. PCC6803 (SsNIT) | 3-substituted glutaronitriles | Optically active 3-substituted 4-cyanobutanoic acid | Positive effects on activity and stereoselectivity observed after mutagenesis | researchgate.net | |

| Various Nitrilases (Screening) | cis-3-aminocyclopentanecarbonitrile | cis-3-aminocyclopentanecarboxylic acid | High | Up to 99% | acs.org |

| Nitrilase NIT-107 | trans-3-aminocyclohexanecarbonitrile | trans-3-aminocyclohexanecarboxylic acid | Not specified | Good optical yield | acs.org |

While wild-type enzymes offer remarkable catalytic properties, their substrate scope or stereoselectivity may not be ideal for a specific synthetic target. nih.govwhiterose.ac.uk Protein engineering, through rational design or directed evolution, allows for the modification of enzyme active sites to enhance or even invert stereospecificity and accept non-natural substrates. nih.gov

One major challenge in using enzymes like ω-transaminases (ω-TA) for producing unnatural amino acids is their often narrow substrate-binding pocket, which may not accommodate substituents larger than an ethyl group. nih.gov By applying strategies such as site-directed mutagenesis, scientists can mutate bulky amino acid residues in the active site to smaller ones (e.g., phenylalanine to alanine), thereby expanding the pocket to fit larger substrates. nih.gov For example, an (S)-selective ω-TA from Vibrio fluvialis was engineered with eight amino acid substitutions, resulting in a 60-fold increase in activity for a bulky β-keto ester, although this came at the cost of its activity towards keto acids. nih.gov Similarly, tyrosine phenol (B47542) lyase (TPL) has been engineered to synthesize various noncanonical amino acids by mutating residues in the active site hypothesized to cause steric hindrance, successfully enabling the production of compounds like 3-MeTyr. nih.gov This ability to tailor enzyme properties is crucial for producing specific, highly pure stereoisomers of complex molecules like this compound. whiterose.ac.uk

Evaluation of Enantiomeric Purity and Diastereoselectivity in Synthetic Routes

A critical component of any stereoselective synthesis is the accurate determination of the stereochemical purity of the products. science.govicjs.us The success of a synthetic route is quantified by its diastereoselectivity and enantioselectivity.

Diastereoselectivity is typically expressed as the diastereomeric ratio (dr), which compares the amount of the major diastereomer to the minor one(s). msu.edu For example, a dr of 95:5 indicates that 95% of the product mixture is the desired diastereomer. nih.gov

Enantioselectivity is measured as the enantiomeric excess (ee), which represents the degree to which one enantiomer is present in excess of the other. It is calculated as the difference between the mole fractions of the two enantiomers. msu.edu An ee of 99% means the mixture contains 99.5% of the major enantiomer and 0.5% of the minor one. A pure enantiomer has an ee of 100%. msu.edu

Several analytical techniques are employed to determine these values. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the most common methods for separating and quantifying enantiomers and diastereomers. science.gov Nuclear magnetic resonance (NMR) spectroscopy, often in the presence of chiral shift reagents or by derivatizing the analyte with a chiral agent, can also be used to distinguish between stereoisomers. msu.edu The results from these analyses, such as the high dr and ee values reported in asymmetric Mannich reactions and biocatalytic transformations, validate the effectiveness of the chosen synthetic strategy. nih.govcore.ac.uk

Role as an Enzyme Substrate in Investigational Systems

The class of hexanedioic acid derivatives has been explored for various therapeutic applications, including the inhibition of enzymes involved in disease pathways. ontosight.ai Research has focused on the potential for these derivatives to act as inhibitors for enzymes implicated in cancer and neurological disorders. ontosight.ai The introduction of functional groups, such as a phenylsulfonyl group, can alter the reactivity and interactions of these compounds. ontosight.ai While the broader family of hexanedioic acid derivatives is under investigation, specific studies detailing this compound as a substrate for particular enzymes are limited in publicly available research. However, related compounds have been studied; for instance, 2-aminoadipic acid (an isomer) was investigated as a potential substrate for 3-methylaspartate ammonia lyase but was found to act as a competitive inhibitor, highlighting the specific structural requirements for enzyme catalysis. plos.org

Ligand-Receptor Interactions and Molecular Mechanisms

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology and molecular biology. The specific structure of this compound makes it a candidate for investigation as a ligand for various receptors, particularly those in the central nervous system.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. mdpi.com They are classified into three groups, with mGluR5 belonging to Group I. mdpi.com Activation of mGluR5 is known to potentiate N-methyl-D-aspartate (NMDA) receptor responses and induce intracellular calcium oscillations. nih.govnih.gov This receptor is a significant target for drug development in the context of neurological and psychiatric disorders. mdpi.comacs.org

The investigation of this compound as a selective agonist for mGluR5 is based on the exploration of novel molecules to modulate this receptor's activity. Known Group I mGluR agonists, such as (R,S)-3,5-dihydroxyphenylglycine (DHPG), and selective mGluR5 agonists, like (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), have been instrumental in characterizing the receptor's function. nih.gov The potential for a hexanedioic acid derivative to act as an mGluR5 agonist suggests a focus on developing new chemical entities with specific pharmacological profiles. ontosight.ai

The modulation of mGluRs has profound implications for synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov Long-lasting forms of synaptic plasticity, such as long-term potentiation (LTP), are dependent on new protein synthesis and gene expression, processes in which mGluRs play a crucial role. nih.govnih.gov Activation of mGluR5 can influence intracellular signaling cascades, including those involving brain-derived neurotrophic factor (BDNF) and the regulation of protein synthesis, which are critical for memory consolidation. nih.govfrontiersin.orgmzhoulab.com

Given that mGluR5 activation is linked to these key processes, any selective agonist for this receptor would be expected to modulate synaptic plasticity and memory. nih.gov For instance, the regulation of mGluRs can provide a conducive environment for synapses to undergo activity-dependent changes. nih.gov Therefore, if this compound functions as an mGluR5 agonist in research models, it would be implicated in the intricate regulation of neuronal circuits that govern learning and memory. ontosight.ai The brain's capacity to adapt and form memories is tied to the structural and functional plasticity of synapses, a process influenced by various receptors, including mGluRs. ki.se

Distinction from α-Aminoadipic Acid in Metabolic Pathways and Enzymatic Specificity

It is crucial to distinguish this compound from its structural isomer, α-aminoadipic acid (also known as 2-aminoadipic acid). While both are amino derivatives of hexanedioic acid, the position of the amino group—at carbon-3 (a β-amino acid) versus carbon-2 (an α-amino acid)—confers distinct biochemical properties and metabolic fates.

| Feature | This compound | α-Aminoadipic Acid |

|---|---|---|

| Systematic Name | This compound | (2S)-2-Aminohexanedioic acid (L-isomer) |

| Isomer Type | β-Amino acid | α-Amino acid |

| Known Metabolic Role | Primarily investigational | Intermediate in the catabolism of the essential amino acid L-lysine. biocrates.comfrontiersin.org |

α-Aminoadipic acid is a well-characterized intermediate in the major pathway for lysine (B10760008) degradation in mammals, known as the saccharopine pathway, which occurs primarily in the liver. biocrates.comfrontiersin.orgnih.gov In this pathway, lysine is converted to α-aminoadipic acid, which is then further metabolized to acetyl-CoA. biocrates.com

Enzymes exhibit remarkable specificity for their substrates, a property dictated by the precise three-dimensional structure of their active sites. This specificity is evident when comparing enzymes that act on α-amino versus β-amino acids.

Human α-aminoadipate aminotransferase (AADAT), also known as kynurenine (B1673888) aminotransferase II (KAT II), is a key enzyme in the lysine degradation pathway. nih.gov It catalyzes the transamination of α-aminoadipate to α-oxoadipate. nih.gov Kinetic analysis shows that α-aminoadipate is the most efficient amino acid substrate for this enzyme, demonstrating its high specificity for this α-amino acid derivative of hexanedioic acid. nih.gov

Conversely, studies on other enzymes, such as 3-methylaspartate ammonia lyase (MAL), reveal a different specificity profile. MAL was tested for its activity on various compounds, including 2-aminoadipic acid (α-aminoadipic acid). The enzyme showed no deamination activity towards this compound; instead, 2-aminoadipic acid acted as a competitive inhibitor. plos.org This indicates that while the molecule can bind to the active site, its structure is not suitable for the catalytic mechanism of the lyase, which is adapted for α,β-elimination of ammonia from its native substrate, 3-methylaspartate. plos.org

A comparative look at different enzyme families further clarifies the distinction between the metabolism of α- and β-amino acids.

Amino Acid Lyases: This group of enzymes, such as Phenylalanine Ammonia-Lyase (PAL) and Histidine Ammonia-Lyase (HAL), catalyzes the elimination of ammonia from an amino acid. pu-toyama.ac.jpebi.ac.uk The mechanism of 3-methylaspartate ammonia lyase (MAL) involves the abstraction of a proton from the β-carbon. pu-toyama.ac.jpresearchgate.net The finding that α-aminoadipic acid and β-lysine are competitive inhibitors, not substrates, of MAL suggests that the specific positioning of the carboxyl and amino groups, as well as the nature of the side chain, is critical for catalysis. plos.org It implies that this compound, as a β-amino acid, would likely not be a substrate for this class of lyase without significant protein engineering to accommodate its structure. plos.org

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group to a keto acid. uni-greifswald.de The specificity of transaminases is highly tuned. AADAT/KAT II is a classic example of a transaminase that acts on an α-amino acid, using its active site to recognize the α-amino and α-carboxylate groups of substrates like α-aminoadipate. nih.gov In contrast, enzymes that process β-amino or ω-amino acids (terminal amines) have different structural features. For example, ω-transaminases have evolved active sites that can bind substrates lacking an α-carboxylate group, often employing a "gateway" system of residues to ensure correct substrate positioning and specificity. unipr.it This fundamental difference in active site architecture underscores why the metabolic pathways and enzymatic interactions of this compound are distinct from those of α-aminoadipic acid.

| Enzyme | Enzyme Class | Action on Hexanedioic Acid Derivatives | Reference |

|---|---|---|---|

| α-Aminoadipate Aminotransferase (AADAT/KAT II) | Transaminase (EC 2.6.1.7) | Efficiently catalyzes the transamination of α-aminoadipic acid (2-aminohexanedioic acid) to α-oxoadipate. It is the preferred substrate. | nih.gov |

| 3-Methylaspartate Ammonia Lyase (MAL) | Ammonia-Lyase (EC 4.3.1.2) | Does not deaminate α-aminoadipic acid (2-aminohexanedioic acid). The compound acts as a competitive inhibitor. | plos.org |

3s 3 Aminohexanedioic Acid As a Chiral Building Block and Scaffold in Advanced Chemical Synthesis

Incorporation into Peptide and Peptidomimetic Structures for Research

The incorporation of non-canonical amino acids like (3S)-3-aminohexanedioic acid into peptide chains is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.govnih.gov As a β-amino acid, where the amino group is on the beta-carbon relative to a carboxyl group, it introduces a different spacing between residues compared to natural α-amino acids, which can significantly alter the resulting peptide's conformation and biological activity. nih.govethz.chhmdb.ca

One of the primary goals of incorporating such analogues is to increase resistance to proteolytic degradation, a major limitation for the therapeutic use of natural peptides. nih.gov The modified backbone resulting from the inclusion of a β-amino acid is often not recognized by proteases, leading to enhanced stability and bioavailability. nih.gov Research has shown that peptides containing β-amino acid residues can exhibit unique biological activities, including the modulation of enzyme activity and improved binding affinity to target proteins.

This compound and its isomer, α-aminoadipic acid, have been identified in naturally occurring peptides, indicating their biological relevance. For instance, research on the fungus Paecilomyces persicinus P-10 led to the isolation and characterization of several small intracellular peptides containing an α-aminoadipic acid moiety. nih.govnih.gov These findings underscore the role of this dicarboxylic amino acid as a natural biosynthetic precursor and a component of bioactive molecules.

Table 1: Naturally Occurring α-Aminoadipic Acid-Containing Peptides from Paecilomyces persicinus

| Peptide Structure | Reference |

| δ-(α-aminoadipyl)-cysteinylvaline | nih.govnih.gov |

| glycyl-δ-(α-aminoadipyl)-cysteinylvaline | nih.govnih.gov |

| glycyl-δ-(α-aminoadipyl)-cysteinyl-β-hydroxyvaline | nih.govnih.gov |

In synthetic applications, protected forms of β-homoglutamic acid, such as Fmoc-β-Hoglu(OtBu)-OH, are utilized in solid-phase peptide synthesis (SPPS). This allows for the precise insertion of the β-amino acid into a peptide sequence, enabling the creation of peptidomimetics with altered backbones for research into structure-activity relationships (SAR) and for applications like targeted drug delivery.

Design and Synthesis of Conformationally Constrained Amino Acid Analogues

Conformational constraint is a powerful strategy in medicinal chemistry to design highly potent and selective ligands for biological targets like receptors and enzymes. mdpi.comresearchgate.net By reducing the conformational flexibility of a molecule, it can be "locked" into its bioactive conformation, which can enhance binding affinity and improve the specificity of interaction. sciforum.net this compound and its isomers serve as valuable starting points for the design and synthesis of such conformationally restricted analogues. researchgate.netlifechemicals.com

A common approach involves incorporating the amino acid's carbon skeleton into a cyclic framework. For example, (R)-α-aminoadipic acid, which is readily available on a large scale from the enzymatic cleavage of cephalosporin (B10832234) C, has been used as an enantiomerically pure starting material for the synthesis of C-5-alkenyl and C-6-alkylidene derivatives of (R)-pipecolic acid. nih.gov Pipecolic acid is a constrained homologue of proline, and its derivatives are of significant interest in drug discovery. nih.gov

This strategy of using aminoadipic acid as a precursor allows for the creation of a variety of complex cyclic and bicyclic structures with well-defined stereochemistry. These rigid scaffolds are invaluable for probing the three-dimensional requirements of biological binding sites. researchgate.net The synthesis of proline chimeras—molecules that combine the conformational constraint of proline with the side chain of another amino acid—can be achieved using pyroglutamic acid, a cyclized derivative of glutamic acid. This concept can be extended to create homologues like proline-homoglutamic acid derivatives, for which aminoadipic acid serves as a conceptual parent. sciforum.netsciforum.net

Table 2: Examples of Conformationally Constrained Analogues Related to Aminoadipic Acid

| Analogue Type | Synthetic Precursor/Scaffold | Purpose of Constraint | Reference(s) |

| Substituted (R)-Pipecolic Acids | (R)-α-Aminoadipic Acid | Create rigid proline homologues | nih.gov |

| Bicyclic Glutamate (B1630785) Analogues | Bicyclo[3.1.0]hexane frame | Achieve high potency and selectivity for mGlu2/3 receptors | mdpi.com |

| Cyclopropane Constrained Analogues | Cyclopropane ring incorporation | Restrict molecule into extended or folded forms for receptor selectivity | mdpi.com |

| Proline-Homoglutamic Acid Chimeras | Pyroglutamic acid scaffold | Combine proline's rigidity with a longer side chain | sciforum.net |

The development of these analogues is crucial for mapping receptor-ligand interactions and for designing new therapeutic agents with improved pharmacological profiles, such as selective antagonists for glutamate receptor subtypes. nih.gov

Utilization in the Preparation of Complex Organic Molecules with Defined Stereochemistry

The principles of stereoselective synthesis dictate that creating complex molecules with multiple, specific stereocenters is a significant chemical challenge. One of the most efficient strategies to meet this challenge is the use of the "chiral pool," which comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgnumberanalytics.com These molecules provide a pre-existing stereocenter that can be carried through a synthetic sequence to control the stereochemistry of the final product.

(S)-3-Aminohexanedioic acid and its isomers are valuable members of the chiral pool. wikipedia.org In particular, (R)-α-aminoadipic acid is accessible in large quantities and high enantiomeric purity as a byproduct of the industrial production of semisynthetic cephalosporin antibiotics. nih.gov This availability makes it an attractive starting material for the asymmetric synthesis of other complex molecules.

A compelling example of this approach is the stereoselective synthesis of epi-thieno analogues of phenanthroquinolizidine alkaloids, such as (−)-Cryptopleurine, which exhibit significant biological activity. nih.gov In this synthesis, the enantiopure (S)-2-aminoadipic acid serves as the chiral source, providing the nitrogen atom and the initial stereocenter. The synthesis proceeds through key steps, including the formation of a chiral N-thienylmethyl-6-oxopipecolinic acid intermediate, followed by a π-cationic cyclization and a diastereoselective reduction to construct the complex polycyclic alkaloid framework with defined stereochemistry. nih.gov The use of (S)-2-aminoadipic acid from the chiral pool was fundamental to achieving the desired absolute configuration of the final natural product analogue. nih.gov

Development of Novel Chemical Probes and Tools for Biochemical Studies

Chemical probes are small molecules designed to study and manipulate biological systems, often by interacting with a specific protein target. mdpi.commskcc.org These tools are essential for target validation in drug discovery and for elucidating complex biochemical pathways. mskcc.org The development of a chemical probe often starts from a molecule with known biological activity, which is then modified to include a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling. mdpi.comnih.gov

While no specific chemical probes derived directly from this compound are extensively reported, its properties make it an excellent candidate for such development. Its isomer, (R)-α-aminoadipic acid, is a known selective antagonist at the NMDA subtype of glutamate receptors, establishing its bioactivity. nih.gov Furthermore, α-aminoadipic acid is a key intermediate in the metabolism of lysine (B10760008), a fundamental biological pathway. glpbio.comhmdb.ca

Given this biological relevance, this compound and its derivatives can serve as scaffolds for creating probes to investigate these systems. For example, a probe could be designed by attaching a fluorescent dye or an affinity tag to one of the carboxylic acid groups or the amino group. Such a tool would allow researchers to:

Visualize the localization of enzymes and transporters involved in lysine metabolism within cells.

Identify and isolate binding partners of aminoadipic acid-based ligands using affinity purification coupled with mass spectrometry.

Quantify the functional state of target enzymes in complex biological samples, a technique known as activity-based protein profiling (ABPP). qub.ac.uk

The synthesis of azido (B1232118) and triazolyl derivatives of (R)-α-aminoadipic acid has been reported. nih.gov These functional groups are well-suited for "click chemistry," a versatile method for attaching reporter tags, further highlighting the potential of this scaffold for the development of sophisticated biochemical tools. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 3s 3 Aminohexanedioic Acid in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of (3S)-3-aminohexanedioic acid from complex matrices and for the assessment of its purity, particularly its enantiomeric purity.

The biological activity of amino acids is often stereospecific, making the determination of enantiomeric excess (ee) a critical quality control parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the ee of chiral compounds like this compound. nih.govresearchgate.net

The direct analysis of underivatized amino acid enantiomers is often challenging. sigmaaldrich.com However, chiral stationary phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) have proven effective. sigmaaldrich.com For this compound, cellulose-based columns are considered critical for confirming high enantiomeric excess (>98%). The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, leading to different retention times. The choice of mobile phase, typically a mixture of an organic modifier like ethanol (B145695) or isopropanol (B130326) and a buffer, is crucial for achieving optimal resolution. nih.gov Detection is commonly performed using UV absorbance or, for higher sensitivity and specificity, mass spectrometry.

Table 1: Illustrative Chiral HPLC Method Parameters for Amino Acid Enantiomer Separation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Chiralpak® AD-H, Chiralpak® IC, or Astec CHIROBIOTIC® T | sigmaaldrich.comnih.gov |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (TFA) or Methanol/Water/Formic Acid | sigmaaldrich.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detection | UV at 210-220 nm or Mass Spectrometry (MS) | sigmaaldrich.com |

| Purpose | Determination of enantiomeric purity and excess (ee) | nih.govresearchgate.net |

This compound is a polar molecule, making it well-suited for analysis by Hydrophilic Interaction Chromatography (HILIC). nih.govusda.gov HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase (e.g., silica, diol, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. polylc.comthermofisher.com This technique is ideal for retaining and separating highly polar compounds that show little or no retention in reversed-phase HPLC. usda.gov

Coupling HILIC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for the quantification of this compound in complex biological samples. nih.govresearchgate.net The HILIC-MS/MS approach eliminates the need for derivatization, thereby simplifying sample preparation and reducing potential analytical errors. thermofisher.com The retention mechanism in HILIC is complex, involving partitioning, adsorption, and electrostatic interactions, and is influenced by mobile phase pH and buffer concentration. thermofisher.comresearchgate.net

Table 2: Representative HILIC-MS Parameters for Polar Analyte Quantification

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Silica, Amide, or Zwitterionic-HILIC column (e.g., Poroshell 120 HILIC-Z) | usda.govnih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 10-20 mM Ammonium Formate, pH 3) | thermofisher.com |

| Mobile Phase B | Acetonitrile (often with a small percentage of acid) | nih.govnih.gov |

| Gradient | High organic to increasing aqueous content | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode | nih.gov |

| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | usda.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of this compound, from its atomic connectivity to its three-dimensional shape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its carbon skeleton and the chemical environment of each atom. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons along the hexanedioic acid backbone. The proton at the chiral center (C3) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (at C2, C4, and C5) would exhibit complex splitting patterns (multiplets) resulting from both geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms. The two carboxyl carbons (C1 and C6) would resonate at the downfield end of the spectrum (~170-180 ppm). The carbon bearing the amino group (C3) would appear around 50-60 ppm, while the other aliphatic carbons (C2, C4, C5) would be found further upfield. hmdb.ca Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the precise connectivity between protons and carbons. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~175-180 |

| C2 (-CH₂) | ~2.4-2.6 | ~35-45 |

| C3 (-CH(NH₂)-) | ~3.3-3.6 | ~50-55 |

| C4 (-CH₂) | ~1.7-1.9 | ~25-35 |

| C5 (-CH₂) | ~2.2-2.4 | ~30-40 |

| C6 (-COOH) | - | ~175-180 |

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. researchgate.net Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). researchgate.net This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. mdpi.com

For this compound (C₆H₁₁NO₄), HRMS analysis, often using electrospray ionization (ESI), would confirm its molecular identity by matching the experimentally measured exact mass of its ions (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass. nih.govnih.gov

Table 4: Calculated Exact Masses for this compound Ions

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₆H₁₁NO₄ | 161.06881 |

| [M+H]⁺ | C₆H₁₂NO₄⁺ | 162.07609 |

| [M+Na]⁺ | C₆H₁₁NNaO₄⁺ | 184.05803 |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. nih.gov For this compound, the mid-IR spectrum provides a characteristic fingerprint based on its functional groups.

O-H stretching: A broad absorption band from the carboxylic acid groups, typically in the 2500-3300 cm⁻¹ region.

N-H stretching: Absorption from the amine group, usually around 3300-3500 cm⁻¹.

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O stretching: A strong, sharp absorption from the carbonyl of the carboxylic acid groups, typically around 1700-1750 cm⁻¹.

N-H bending: A band around 1500-1650 cm⁻¹.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amine | 3300 - 3500 | nih.gov |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | |

| C-H Stretch | Aliphatic | 2850 - 2960 | |

| C=O Stretch | Carboxylic Acid | 1700 - 1750 | nih.gov |

| N-H Bend | Amine | 1500 - 1650 | nih.gov |

| Torsional/Skeletal Vibrations | Backbone/Intermolecular H-bonds | < 600 (Far-IR) | nih.gov |

Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system, providing dynamic insights into pathway activities that complement static concentration measurements. nih.govnih.gov By replacing specific atoms in this compound with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the journey of the labeled compound and its transformation into downstream metabolites. nih.gov This approach is invaluable for elucidating metabolic pathways, quantifying metabolic fluxes, and investigating enzymatic mechanisms related to this compound.

The core principle of this strategy involves introducing the isotopically labeled compound into a biological system, such as cell cultures or whole organisms. nih.govckisotopes.com Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect the unique mass or magnetic properties of the isotope-labeled molecules. nih.govau.dk

Key Applications of Isotopic Labeling:

Metabolic Pathway Elucidation: Tracing the isotopic label from this compound to other metabolites confirms metabolic connections and helps map out novel or existing biochemical pathways. nih.govambic.org

Flux Analysis: By measuring the rate of isotope incorporation into product pools, researchers can quantify the rate of metabolic reactions (flux), providing a dynamic view of cellular metabolism. nih.govfrontiersin.org

Source Identification: In complex biological systems, labeling can determine if this compound is a precursor to specific metabolic by-products. ambic.orgresearchgate.net

Mechanistic Studies: Isotope effects and the specific position of labels in products can provide detailed insights into the mechanisms of enzymes that metabolize this compound.

Common Isotopic Labeling Approaches:

Stable isotopes are preferred over radioactive isotopes due to their safety and the ability of MS and NMR to provide detailed positional information of the label. nih.gov For this compound (C₆H₁₁NO₄), several labeling strategies can be employed.

¹³C Labeling: Carbon-13 is the most common isotope for tracing metabolic pathways. This compound can be uniformly labeled (U-¹³C), where all six carbon atoms are ¹³C, or selectively labeled at specific positions. This allows for detailed tracking of the carbon backbone through metabolic transformations. ambic.org

¹⁵N Labeling: Labeling the amino group with ¹⁵N is used to trace the fate of the nitrogen atom. This is particularly useful for studying amino acid metabolism, transamination reactions, and nitrogen balance within a system. nih.gov

²H (Deuterium) Labeling: Deuterium can be used as a general label. Its incorporation can be tracked by mass spectrometry.

The choice of isotope and labeling pattern depends on the specific research question. For instance, to study decarboxylation, one might label the carboxylic acid carbons. To study the complete integration of the carbon skeleton into other molecules, uniform labeling is often preferred.

Analytical Detection of Labeled Species:

Mass Spectrometry (MS): MS is a highly sensitive technique that separates molecules based on their mass-to-charge ratio. nih.gov When a molecule is labeled with a stable isotope, its mass increases predictably. For example, each ¹³C atom adds approximately 1.00335 Da to the mass of the molecule. This mass shift is easily detected by high-resolution mass spectrometers, often coupled with liquid chromatography (LC-MS) for separation from a complex biological matrix. creative-proteomics.com By tracking these mass-shifted ions, researchers can identify and quantify the labeled compound and its metabolic products. ambic.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the magnetic properties of atomic nuclei. au.dk While less sensitive than MS, NMR offers unparalleled detail regarding the exact position of an isotopic label within a molecule without requiring fragmentation. au.dknih.gov For example, a ¹³C-NMR spectrum directly shows the signals from the ¹³C atoms, and their chemical shifts and couplings provide definitive structural information. derpharmachemica.comsphinxsai.com This is crucial for distinguishing between isomers and understanding the precise transformations that have occurred.

The data gathered from these isotopic labeling experiments provide a dynamic and detailed picture of the metabolic role of this compound, which is essential for advancing research into its biological function. nih.gov

Table of Potential Isotopic Labels for this compound

| Isotope | Labeling Strategy | Typical Mass Increase (Da) | Primary Detection Method | Application Focus |

| ¹³C | Uniform (U-¹³C₆) | +6.02 | MS, NMR | Tracing the entire carbon skeleton, flux analysis. ambic.org |

| ¹³C | Carboxyl-labeled (e.g., 1-¹³C) | +1.00 | MS, NMR | Studying decarboxylation reactions. |

| ¹⁵N | Amine-labeled (¹⁵N) | +0.997 | MS, NMR | Tracing nitrogen fate, transamination studies. nih.gov |

| ²H | General (e.g., ²H₄) | +4.025 | MS | General metabolic tracing, kinetic isotope effect studies. |

Summary of Isotopic Tracing Workflow

graph TD; A[Introduce ¹³C or ¹⁵N-labeled this compound into biological system] --> B{Incubation and Metabolism}; B --> C[Sample Collection and Preparation]; C --> D{Analysis}; D --> E[LC-MS/MS for Detection of Mass Shifts]; D --> F[NMR Spectroscopy for Positional Label Information]; E --> G[Data Analysis]; F --> G; G --> H[Elucidation of Metabolic Pathways and Fluxes];

Future Research Perspectives on 3s 3 Aminohexanedioic Acid

Exploration of Novel Biocatalytic Routes for Sustainable Production

The imperative for greener and more sustainable chemical manufacturing has spurred significant interest in biocatalysis for the synthesis of chiral molecules like (3S)-3-aminohexanedioic acid. Future research is poised to explore and optimize enzymatic pathways that offer high stereoselectivity and operate under mild conditions, thereby reducing environmental impact compared to traditional chemical methods. researchgate.net

A promising avenue involves the use of ω-transaminases (ω-TAs), which have emerged as crucial enzymes for generating chiral amines. nih.gov Research has demonstrated the functional characterization of (S)-ω-transaminase from Burkholderia graminis for the production of chiral aromatic β-amino acids through kinetic resolution, achieving excellent enantiomeric excess (>99%). nih.gov Future work could focus on engineering or discovering novel ω-TAs with specific activity towards the aliphatic substrate required for this compound synthesis. This would involve screening microbial diversity for new enzymes or using directed evolution to tailor existing ones for improved activity and stability. nih.gov

Another approach lies in the development of enzyme cascade systems. For instance, a novel enzymatic route to produce enantiomerically pure (S)-β-amino acids from β-keto nitriles has been demonstrated using a nitrilase from Bradyrhizobium japonicum and an ω-transaminase. rug.nl Although this study focused on aromatic β-amino acids, the principle could be adapted for aliphatic compounds. rug.nl Overcoming bottlenecks, such as the poor affinity of nitrilase for certain substrates, will be a key research challenge. rug.nl

Furthermore, ammonia (B1221849) lyases, such as methylaspartate ammonia lyase (MAL), represent another class of enzymes with significant potential. researchgate.net MAL catalyzes the reversible addition of ammonia to α,β-unsaturated dicarboxylates. researchgate.net Engineering MALs to accept precursors of 3-aminohexanedioic acid could provide a direct and atom-economical route to the desired product. researchgate.netrug.nl

The table below summarizes potential biocatalytic strategies and the key research focus for each.

| Biocatalytic Strategy | Key Enzyme(s) | Potential Precursor | Primary Research Focus |

| Asymmetric Amination | ω-Transaminase (ω-TA) | 3-Oxohexanedioic acid | Engineering ω-TAs for aliphatic keto-acid specificity and stability. |

| Kinetic Resolution | ω-Transaminase (ω-TA) | racemic-3-Aminohexanedioic acid | Optimizing reaction conditions and amino-acceptor choice for high conversion. nih.gov |

| Cascade Reaction | Nitrilase & ω-Transaminase | 3-Oxohexanedinitrile | Improving nitrilase activity towards aliphatic β-keto nitriles. rug.nl |

| Asymmetric Amination | Ammonia Lyase (e.g., MAL) | Hex-2-enedioic acid | Protein engineering to broaden substrate scope towards non-native dicarboxylates. researchgate.net |

These biocatalytic methods promise a more sustainable production of this compound, aligning with the growing demand for environmentally responsible chemical synthesis. researchgate.net

Advanced Mechanistic Studies of Receptor Interactions and Enzyme Specificity

A deeper understanding of how this compound interacts with its biological targets is crucial for elucidating its physiological roles and for the rational design of new therapeutic agents. Future research will likely focus on detailed mechanistic studies at the molecular level, examining both receptor binding and enzyme specificity. worthington-biochem.com

Enzyme specificity is a cornerstone of biological function, dictating which reactions an enzyme catalyzes. worthington-biochem.com For this compound, which is also known as β-aminoadipic acid, enzymes like kynurenine (B1673888) aminotransferase II (KAT II), also named aminoadipate aminotransferase (AADAT), are of significant interest. nih.gov Human KAT II exhibits broad substrate specificity, capable of transaminating aminoadipate to α-oxoadipate. nih.gov Advanced kinetic analysis can precisely determine the catalytic efficiency (kcat/Km) of KAT II and other potential enzymes towards this compound compared to other endogenous substrates. nih.gov Structural analysis, such as X-ray crystallography of the enzyme-substrate complex, can reveal the specific amino acid residues in the active site that are responsible for substrate recognition and binding, providing a structural basis for its specificity. nih.gov

On the receptor side, if this compound is found to interact with specific receptors, for example, metabotropic glutamate (B1630785) receptors, which are known targets for other amino acid derivatives, detailed binding studies will be essential. acs.org Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics. Site-directed mutagenesis of the receptor's binding pocket, guided by structural models, can then identify the key residues involved in the interaction. Understanding these molecular determinants is fundamental to explaining the compound's biological activity.

The following table outlines potential research approaches for studying these interactions:

| Area of Study | Technique | Objective | Expected Outcome |

| Enzyme Specificity | Kinetic Analysis (e.g., Michaelis-Menten) | Determine catalytic efficiency (kcat/Km) of enzymes like KAT II. nih.gov | Quantitative comparison of substrate preference. |

| X-ray Crystallography | Solve the 3D structure of the enzyme bound to the substrate. | Identification of key active site residues and binding conformation. nih.gov | |

| Site-Directed Mutagenesis | Alter specific amino acids in the active site. | Confirm the role of individual residues in substrate binding and catalysis. | |

| Receptor Interaction | Radioligand Binding Assays | Measure the affinity of the compound for specific receptors. | Determination of binding constants (Ki, Kd). |

| Surface Plasmon Resonance (SPR) | Analyze the kinetics of binding (on- and off-rates). | Detailed understanding of the binding mechanism. | |

| Computational Docking | Predict the binding mode of the compound within the receptor pocket. | Generation of structural hypotheses for experimental validation. |

These advanced studies will provide a granular view of the molecular interactions governing the activity of this compound, paving the way for a more complete understanding of its biological function.

Development of this compound-Derived Probes for Chemical Biology

Chemical probes are indispensable tools for dissecting complex biological processes. rug.nl Developing probes derived from this compound will be a critical step in identifying its protein targets and understanding its mechanism of action in a cellular context. rowan.edu Future research in this area will focus on the rational design and synthesis of probes that retain the core structure of the parent molecule while incorporating reporter tags or reactive groups. frontiersin.org

A key strategy is the creation of activity-based probes (ABPs). These probes typically feature three components: a recognition element (based on the this compound scaffold), a reactive group or "warhead" that forms a covalent bond with the target protein, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for affinity purification). rug.nlfrontiersin.org The design of such probes for serine proteases has shown success, and similar principles could be applied here. frontiersin.org

Another approach is the synthesis of "clickable" probes. These molecules contain a bioorthogonal handle, such as an alkyne or azide (B81097) group. unimi.it This allows for a two-step labeling process where the probe is first administered to cells or lysates, followed by the "clicking" on of a reporter tag via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This modular approach offers flexibility and can minimize potential steric hindrance from a bulky tag during initial target engagement. rug.nl

The development of these chemical biology tools would enable several key experimental avenues:

Target Identification: Using biotin-tagged probes to pull down binding partners from cell lysates, followed by identification via mass spectrometry (proteomics). nih.gov

Visualization of Target Engagement: Employing fluorescently-tagged probes to visualize the subcellular localization of target proteins using advanced microscopy techniques like confocal or super-resolution microscopy.

Enzyme Activity Profiling: Designing ABPs that specifically label the active form of target enzymes, allowing for the assessment of enzyme activity in complex biological samples. frontiersin.org

The table below details potential probe designs and their applications.

| Probe Type | Key Features | Synthesis Strategy | Application |

| Activity-Based Probe (ABP) | This compound scaffold, covalent warhead (e.g., phosphonate), reporter tag (biotin/fluorophore). frontiersin.org | Multi-step organic synthesis to couple the three components. | Covalent labeling of active enzymes for target identification and activity profiling. frontiersin.org |

| "Clickable" Affinity Probe | This compound scaffold, terminal alkyne or azide handle. unimi.it | Incorporation of the bioorthogonal handle onto the parent molecule. | Two-step labeling for target pull-down and visualization via click chemistry. nih.gov |

| Photoreactive Probe | This compound scaffold, photo-activatable group (e.g., diazirine, benzophenone). unimi.it | Synthesis to include a photoreactive moiety that forms a covalent bond upon UV irradiation. | Photo-affinity labeling (PAL) to capture both stable and transient protein interactions. |

The creation of a robust toolkit of this compound-derived probes will be instrumental in translating its known chemical structure into a functional understanding of its role in biology.

Computational Chemistry Approaches to Predict Reactivity and Biological Activity

Computational chemistry offers powerful in silico tools to complement and guide experimental research on this compound. scirp.org Future investigations will increasingly leverage these methods to predict the molecule's physicochemical properties, conformational preferences, reactivity, and interactions with biological macromolecules, thereby accelerating research and reducing experimental costs.

One major area of focus is understanding the molecule's conformational landscape. Because of the increased flexibility of the β-amino acid backbone compared to α-amino acids, this compound can adopt a variety of shapes in solution. scirp.orgnumberanalytics.com Quantum mechanical (QM) methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers, identifying the most stable structures. scirp.org This information is critical, as the biologically active conformation may not be the lowest energy one.

Molecular docking simulations are another key computational tool. These methods predict the preferred binding orientation of a ligand to its target protein, such as an enzyme active site or a receptor binding pocket. rug.nl Docking studies can be used to screen potential protein targets for this compound and to generate hypotheses about the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. rug.nl These predictions can then guide experimental work like site-directed mutagenesis to validate the proposed binding mode. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed. By building computational models based on a series of related compounds and their measured biological activities, QSAR can predict the activity of new, unsynthesized derivatives of this compound. This allows for the rational design of analogues with potentially improved potency or selectivity.

The following table summarizes key computational approaches and their research objectives.

| Computational Method | Research Objective | Key Insights Generated |

| Quantum Mechanics (QM) | Determine stable conformations and predict chemical reactivity (e.g., pKa values, reaction barriers). scirp.org | Relative energies of conformers, electron distribution, sites prone to chemical reaction. |

| Molecular Docking | Predict the binding mode and affinity of the compound to target proteins. rug.nl | Identification of key binding site residues and interaction types (H-bonds, etc.). |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound and its complex with a target protein over time. | Information on conformational flexibility, stability of the protein-ligand complex, and the role of solvent. |

| QSAR Modeling | Establish a mathematical relationship between chemical structure and biological activity. | Prediction of activity for novel analogues, guiding synthetic efforts. |

By integrating these computational strategies, researchers can build a comprehensive, multi-scale model of this compound's behavior, from its intrinsic properties to its complex biological interactions. scirp.org

常见问题

Basic Research Questions

Q. How can researchers synthesize (3S)-3-aminohexanedioic acid with high enantiomeric purity, and what methods validate its stereochemical integrity?

- Methodological Answer : The synthesis of enantiomerically pure this compound often employs asymmetric catalysis or enzymatic resolution. For example, the hydrochloride salt of the S-enantiomer is synthesized via chiral auxiliary-mediated reactions, followed by ion-exchange chromatography to isolate the free acid. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric analysis are critical for confirming enantiomeric excess (>98%). Mass spectrometry (ESI-MS) and ¹H NMR further validate molecular identity and purity .

Q. What analytical approaches are recommended to characterize the structural and purity profile of this compound in research settings?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the stereochemistry and backbone structure (e.g., δ 2.4–2.6 ppm for α-protons adjacent to the amino group).

- Reverse-phase HPLC : Using a C18 column with UV detection (210 nm) to assess purity (>99%).

- Elemental analysis : To verify stoichiometry (C₆H₁₁NO₄).

- Differential scanning calorimetry (DSC) : To determine thermal stability (decomposition temperature >200°C under nitrogen) .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store lyophilized powder at -20°C under inert gas (argon) to prevent racemization and hydrolysis. For aqueous solutions, maintain pH 6–7 with phosphate buffers and avoid prolonged exposure to light. Monitor degradation via quarterly HPLC analysis .

Advanced Research Questions

Q. What experimental strategies elucidate the role of this compound in metabolic pathways, particularly in fatty acid oxidation or amino acid metabolism?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled this compound in tracer studies with LC-MS/MS to track incorporation into intermediates like β-ketoadipate.

- Enzyme inhibition assays : Test interactions with 3-hydroxyacyl-CoA dehydrogenase (HADH) using purified enzymes and NADH/NAD+ cofactor monitoring.

- Knockout models : Employ CRISPR-Cas9-modified cell lines lacking adipic acid degradation pathways to observe metabolite accumulation .

Q. How should researchers address contradictory findings regarding the biochemical activity of this compound across experimental models?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme kinetics vs. in vivo murine models).

- Meta-analysis : Aggregate data from published studies to identify confounding variables (e.g., pH sensitivity in enzymatic assays).

- Standardized protocols : Adopt consensus guidelines for buffer composition (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme sources (e.g., recombinant human HADH) .

Q. What methodologies assess the stereospecific effects of this compound compared to its R-enantiomer in pharmacological studies?

- Methodological Answer :

- Enantiomer comparison : Perform dose-response assays in cell lines expressing target receptors (e.g., NMDA receptors) to evaluate IC₅₀ differences.

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinity disparities between enantiomers.

- Circular dichroism (CD) : Monitor conformational changes in proteins upon enantiomer binding (e.g., Δ ellipticity at 222 nm for α-helix disruption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。